molecular formula C6H8N2O4 B043920 Methyl dihydroorotate CAS No. 23903-57-3

Methyl dihydroorotate

Cat. No. B043920
CAS RN: 23903-57-3
M. Wt: 172.14 g/mol
InChI Key: LRRONAYCHITNSG-UHFFFAOYSA-N
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Description

“Methyl dihydroorotate” is a derivative of dihydroorotate. Dihydroorotate is a pyrimidinemonocarboxylic acid that results from the base-catalysed cyclisation of N-alpha-carbethoxyasparagine . The methyl-, ethyl-, t-butyl-, and benzyl-S-dihydroorotates are substrates .


Synthesis Analysis

Dihydroorotate dehydrogenase (DHODH) is a key enzyme involved in the synthesis of dihydroorotate. It has been studied extensively for its role in the biosynthesis of pyrimidine nucleotides . The synthesis of dihydroorotate and its derivatives involves complex biochemical pathways and enzymatic reactions.


Molecular Structure Analysis

The molecular structure of dihydroorotate and its derivatives is complex and involves several key components. The structure of dihydroorotate dehydrogenase, the enzyme that catalyzes the conversion of dihydroorotate to orotate, has been studied extensively . These studies provide insights into the molecular interactions and structural features that contribute to the enzyme’s function.


Chemical Reactions Analysis

The primary chemical reaction involving dihydroorotate is its oxidation to orotate, catalyzed by the enzyme dihydroorotate dehydrogenase . This reaction is a key step in the de novo pyrimidine biosynthesis pathway.


Physical And Chemical Properties Analysis

The physical and chemical properties of dihydroorotate and its derivatives are complex and depend on their specific molecular structure . These properties can influence their behavior in biological systems and their potential uses in medical and pharmaceutical applications.

Scientific Research Applications

Inhibitor for Human Dihydroorotate Dehydrogenase (hDHODH)

Methyl dihydroorotate is a potent inhibitor of hDHODH . This enzyme is involved in de novo pyrimidine biosynthesis, a key biological pathway for highly proliferating cancer cells and pathogens . Therefore, the identification of novel hDHODH ligands represents a hot topic in medicinal chemistry .

Therapeutic Target for Acute Myelogenous Leukemia

hDHODH, which Methyl dihydroorotate inhibits, has proven to be a promising therapeutic target for the treatment of acute myelogenous leukemia .

Therapeutic Target for Multiple Myeloma

Similarly, hDHODH is also a potential therapeutic target for the treatment of multiple myeloma .

Therapeutic Target for Viral and Bacterial Infections

The enzyme hDHODH, inhibited by Methyl dihydroorotate, is a potential target for the treatment of viral and bacterial infections .

Development of Immunosuppressive Drugs

Human dihydroorotate dehydrogenase (hDHODH), one of the attractive targets for the development of immunosuppressive drugs, is also a potential target of anticancer drugs and anti-leukemic drugs .

Potential Target of Anticancer Drugs

As mentioned above, hDHODH is also a potential target of anticancer drugs .

Potential Target of Anti-leukemic Drugs

In addition to being a potential target for anticancer drugs, hDHODH is also a potential target of anti-leukemic drugs .

Treatment of Various Diseases

hDHODH would be an ideal drug target for the treatment of a variety of diseases such as tumor, immunological disorders and acute myeloid leukemia .

Safety And Hazards

While specific safety and hazard information for “Methyl dihydroorotate” was not found, it’s important to handle all chemicals with care and follow appropriate safety protocols .

Future Directions

Research into dihydroorotate and its derivatives, including “Methyl dihydroorotate”, is ongoing and holds promise for the development of new therapeutic strategies. For example, dihydroorotate dehydrogenase has been identified as a promising target in the treatment of T-cell acute lymphoblastic leukemia . Other research suggests potential applications in the treatment of fungal infections and in herbicide discovery .

properties

IUPAC Name

methyl 2,6-dioxo-1,3-diazinane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRONAYCHITNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341654
Record name 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl dihydroorotate

CAS RN

23903-57-3
Record name 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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